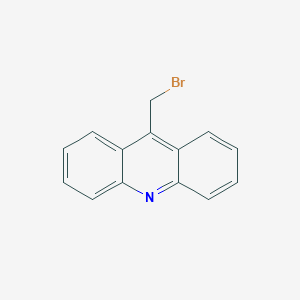

9-(Bromomethyl)acridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9-(bromomethyl)acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFYKBHQWLWIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165917 | |

| Record name | 9-Bromomethylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556-34-9 | |

| Record name | 9-Bromomethylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Bromomethylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(Bromomethyl)acridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 9 Bromomethyl Acridine and Its Analogues

Emerging Synthetic Approaches for Acridine (B1665455) Derivatives Employing 9-(Bromomethyl)acridine

Recent advancements in synthetic organic chemistry have provided novel pathways for the synthesis and derivatization of acridines. These methods often offer improvements in terms of reaction time, yield, and environmental impact compared to traditional techniques.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. univpancasila.ac.id In the context of acridine chemistry, microwave irradiation has been shown to dramatically reduce reaction times while often improving product yields. researchgate.net For instance, the synthesis of 9-substituted acridine derivatives from diphenylamine (B1679370) and a suitable carboxylic acid, which traditionally requires 20–40 hours of reflux, can be completed in just 5 minutes under microwave conditions, affording yields between 60–80%. researchgate.net

This technology has been successfully applied to the synthesis of various complex acridine derivatives. One notable example is the microwave-assisted synthesis of novel 9-(substituted indolyl)-3,4,6,7-tetrahydroacridine-1,8-(2H,5H,9H,10H)-dione derivatives. nih.gov The use of microwaves facilitates a rapid and high-yielding green method, often in a solvent-free medium, which highlights its advantages in energy consumption and ease of work-up. researchgate.net The concepts of "microwave-assisted synthesis" and "microwave reaction enhancement" are now increasingly popular for various organic transformations. rsc.org

| Method | Reactants | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Diphenylamine, Carboxylic Acid | Zinc Chloride | 20–40 hours | Good | researchgate.net |

| Microwave Irradiation | Diphenylamine, Carboxylic Acid | Zinc Chloride | 5 minutes | 60–80% | researchgate.net |

One-pot reactions and multicomponent reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules from simple precursors in a single step, thereby maximizing atom economy. ijmpronline.comamazonaws.com These approaches are particularly valuable for building diverse libraries of acridine derivatives.

| Step | Reactants | Reagents/Conditions | Time | Product | Reference |

|---|---|---|---|---|---|

| 1 | Thiazolidine-2,4-dione | KOH, EtOH, rt | 2 h | Potassium salt of thiazolidine-2,4-dione | mdpi.com |

| 2 | Potassium salt, this compound | DMF, 100 °C | 1 h | 3-[(Acridin-9-yl)methyl]-1,3-thiazolidine-2,4-dione | mdpi.com |

The development of metal-free catalytic systems is a key goal in green chemistry, aiming to avoid the cost, toxicity, and environmental issues associated with many metal catalysts. sioc-journal.cn In the derivatization of this compound, many reactions proceed efficiently without the need for transition-metal catalysts. The high reactivity of the bromomethyl group makes it an excellent electrophile for nucleophilic substitution reactions.

The derivatization of this compound can be achieved using simple, metal-free conditions. For instance, the synthesis of 2-(4-{[(5Z)-3-[(acridin-9-yl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamides was accomplished by reacting this compound with the appropriate thiazolidinone precursor. mdpi.com The reaction was carried out in refluxing acetone (B3395972) using anhydrous sodium carbonate as a base and a catalytic amount of potassium iodide. mdpi.com In this context, KI is not a transition-metal catalyst but rather facilitates the reaction, likely via an in-situ Finkelstein reaction to generate a more reactive iodo-intermediate, thus proceeding under what is considered transition-metal-free conditions. This highlights a simple and effective method for C-N bond formation at the 9-methyl position of the acridine core without resorting to complex catalytic systems.

| Reactants | Reagents/Conditions | Yield | Product Type | Reference |

|---|---|---|---|---|

| This compound, Thiazolidinone Precursor | K2CO3, KI, Acetone, Reflux | 54–56% | N-alkylated thiazolidinone-acridine hybrid | mdpi.com |

Elucidation of Reaction Mechanisms Involving 9 Bromomethyl Acridine

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group at the 9-position of the acridine (B1665455) ring is highly susceptible to nucleophilic attack, making nucleophilic substitution a primary and extensively utilized reaction pathway. chemimpex.com This reactivity is attributed to the electron-withdrawing nature of the acridine core, which stabilizes the transition state of the substitution reaction.

Kinetics and Thermodynamics of SN2-type Reactions with Various Nucleophiles

The nucleophilic substitution at the bromomethyl group of 9-(bromomethyl)acridine and its derivatives typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org The rate of these reactions is dependent on the concentration of both the this compound substrate and the nucleophile. youtube.commasterorganicchemistry.com

The kinetics of SN2 reactions are significantly influenced by steric hindrance around the reaction center. pharmdguru.com For this compound, the planar acridine ring can sterically hinder the backside attack required for an SN2 reaction, which can affect the reaction rates. pressbooks.pub

The reactivity of various nucleophiles towards this compound follows the general trends observed for SN2 reactions. Stronger, less sterically hindered nucleophiles will generally react faster. For instance, the reaction of this compound with the potassium salt of thiazolidine-2,4-dione proceeds efficiently to form the corresponding N-substituted product. nih.gov

Interactive Table: Relative Reactivity of Alkyl Halides in SN2 Reactions

| Alkyl Halide Type | Relative Rate |

|---|---|

| Methyl | >1000 |

| Primary | ~100 |

| Secondary | 1 |

This table illustrates the general trend of SN2 reactivity, which is relevant to understanding the reactions of this compound, a primary-like benzylic halide.

Quaternization Reactions at the Acridine Nitrogen with this compound

Quaternization reactions involve the alkylation of the nitrogen atom of a tertiary amine or a heterocyclic amine like acridine, to form a quaternary ammonium (B1175870) salt. While this compound is primarily a substrate for substitution at the bromomethyl group, the acridine nitrogen can also undergo quaternization. However, direct quaternization of the acridine nitrogen with this compound itself is not a typical reaction, as the bromomethyl group is the more reactive electrophilic site for external nucleophiles.

Instead, acridine and its derivatives are more commonly quaternized by other alkylating agents. humanjournals.com For example, bis-N-substituted tetrandrine (B1684364) derivatives have been synthesized by the quaternization of the tertiary amine groups of the parent alkaloid with various bromoalkyl compounds. researchgate.net The resulting quaternary acridinium (B8443388) salts exhibit increased reactivity towards nucleophiles at the 9-position of the acridine ring.

Electrophilic Aromatic Substitution on Acridine Derivatives with Bromomethyl Functionality

The acridine ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. humanjournals.com However, electrophilic substitution can occur, typically at positions 3 and 6. researchgate.net The presence of the bromomethyl group at the 9-position further influences the regioselectivity of such reactions. While direct electrophilic aromatic substitution on this compound is not extensively reported, the general reactivity patterns of acridine derivatives provide insight. For instance, functionalized 4-substituted acridine derivatives have been prepared through direct electrophilic substitution on the acridine core. researchgate.net

Radical Reactions and Photochemical Transformations of this compound

This compound can participate in radical reactions, often initiated by photochemical means. The carbon-bromine bond in the bromomethyl group is susceptible to homolytic cleavage upon irradiation with light, which can lead to the formation of an acridin-9-ylmethyl radical.

Acridine itself undergoes various photochemical transformations, especially when adsorbed on particulate matter, which can serve as a model for its environmental fate. nih.gov Irradiation of acridine can lead to photodegradation and the formation of products such as acridone. nih.gov The presence of oxygen can influence the reaction pathways, suggesting the involvement of triplet states. nih.gov While specific studies on the radical reactions of this compound are less common, the photochemical behavior of related acridine and anthracene (B1667546) compounds provides valuable parallels. For example, 9-(bromomethyl)anthracene (B1265701) is known to undergo photochemical transformations. uni-wuerzburg.de

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and understanding the reaction mechanisms of complex organic molecules like this compound. researchgate.net DFT calculations can be used to model the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby providing detailed insights into the kinetics and thermodynamics of the reaction.

For example, a DFT study on the Diels-Alder reaction of 9-bromomethylanthracene (a structurally related compound) with citraconic anhydride (B1165640) successfully predicted the major product and elucidated the reaction mechanism. researchgate.net Similar computational approaches can be applied to the reactions of this compound to investigate the subtle factors that control reaction direction and rate, such as the influence of substituents and solvent effects. researchgate.netresearchgate.net These theoretical models can help rationalize experimental observations and guide the design of new reactions and molecules. researchgate.net

Derivatization and Functionalization Strategies of 9 Bromomethyl Acridine

Synthesis of Acridinium (B8443388) Salts and Their Role as Chemical Intermediates

The bromomethyl group of 9-(bromomethyl)acridine serves as a potent alkylating agent, enabling the quaternization of nucleophilic nitrogen-containing heterocycles to form acridinium salts. A common example of this type of reaction is the synthesis of pyridinium (B92312) salts from alkyl halides. nih.govnih.govresearchgate.net In this reaction, the lone pair of electrons on the nitrogen atom of a pyridine (B92270) derivative attacks the electrophilic methylene (B1212753) carbon of this compound, displacing the bromide ion and forming a stable C-N bond.

The resulting products are quaternary ammonium (B1175870) salts, specifically N-(9-acridinylmethyl)pyridinium bromides. nih.gov These salts are often highly colored and fluorescent, properties conferred by the extended π-system of the acridine (B1665455) core. As charged species, they exhibit increased solubility in polar solvents. These acridinium salts can serve as intermediates for further chemical synthesis; for instance, pyridinium ylides can be generated by deprotonation, which can then participate in various cycloaddition and C-C bond-forming reactions. researchgate.net

Table 1: Synthesis of N-(9-Acridinylmethyl)pyridinium Bromide This table is a representative example based on analogous chemical reactions.

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|---|---|---|

| This compound | Pyridine | Toluene | N-(9-Acridinylmethyl)pyridinium bromide |

Introduction of Heteroatom-Containing Moieties (N, O, S) via the Bromomethyl Group

The benzylic-like reactivity of the bromomethyl group makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward introduction of nitrogen, oxygen, and sulfur-containing functional groups.

This compound readily reacts with primary and secondary amines to yield the corresponding 9-(aminomethyl)acridine derivatives. This reaction proceeds via a standard SN2 mechanism, where the amine acts as the nucleophile. The reaction can be used to attach a wide variety of substituents to the acridine core, including amino acid residues and polyamine chains, which can modulate the biological activity of the resulting molecule. google.com These derivatizations are central to the synthesis of potential anticancer agents, where the acridine moiety acts as a DNA intercalator and the appended side chain influences solubility, cell uptake, and target specificity. google.com

Oxygen nucleophiles, such as alcohols, phenols, and carboxylic acids, can also displace the bromide to form ethers and esters, respectively. The synthesis of 9-phenoxyacridine (B3049667) derivatives has been reported as a strategy to create potential antitumor agents. nih.govnih.gov The reaction typically involves a phenoxide, generated by treating a phenol (B47542) with a base, which then acts as the nucleophile.

Similarly, esterification can be achieved by reacting this compound with a carboxylic acid. sigmaaldrich.com Due to the low nucleophilicity of carboxylic acids, they are often converted to their more reactive carboxylate salt form (e.g., cesium or quaternary ammonium salts) before reaction with the alkyl halide in an organic solvent. thermofisher.com This method is widely used for attaching fluorescent labels like acridine to biomolecules such as fatty acids for analytical purposes, including high-performance liquid chromatography (HPLC). sigmaaldrich.comnih.gov The resulting esters link the fluorescent acridine core to the target molecule via a stable ester bond.

Table 2: Synthesis of Heteroatom-Containing Acridine Derivatives This table provides representative examples of nucleophilic substitution reactions.

| Nucleophile | Reagent | Product Class | Example Product |

|---|---|---|---|

| Primary Amine | Aniline | Secondary Amine | 9-(Anilinomethyl)acridine |

| Phenol | Phenol/Base | Ether | 9-(Phenoxymethyl)acridine |

| Carboxylic Acid | Butyric acid/Base | Ester | 9-Acridinylmethyl butyrate |

Carbon-Carbon Bond Formation Reactions

Beyond introducing heteroatoms, the bromomethyl group is a valuable handle for constructing new carbon-carbon bonds, significantly increasing the molecular complexity of the acridine scaffold.

The Wittig reaction provides a powerful method for synthesizing alkenes from carbonyl compounds. mnstate.edu For this compound, this is a two-step process. First, the compound is reacted with a phosphine, typically triphenylphosphine (B44618), to form a stable phosphonium (B103445) salt: (9-acridinylmethyl)triphenylphosphonium bromide. udel.edursc.org

In the second step, the phosphonium salt is treated with a strong base (e.g., sodium hydroxide (B78521) or n-butyllithium) to deprotonate the methylene carbon, generating a highly nucleophilic phosphorus ylide. youtube.comumkc.edu This ylide then reacts with an aldehyde or ketone. The reaction proceeds through a cyclic oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. udel.eduumkc.edu This strategy allows for the synthesis of acridine derivatives containing a vinyl linkage, such as acridinyl-stilbene analogues, which are of interest for their photophysical properties. nih.gov

Table 3: Wittig Reaction Sequence for Alkene Synthesis This table outlines the general steps starting from this compound.

| Step | Reactants | Product |

|---|---|---|

| 1. Phosphonium Salt Formation | This compound, Triphenylphosphine | (9-Acridinylmethyl)triphenylphosphonium bromide |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for C-C bond formation. Benzylic halides, such as this compound, are competent electrophiles in several of these transformations, including the Stille and Suzuki-Miyaura reactions. openochem.orgwikipedia.org

In a Stille coupling, the benzylic bromide would be reacted with an organostannane (R-SnBu₃) in the presence of a palladium catalyst to form a new C-C bond. openochem.orgwikipedia.orglibretexts.org The reaction is versatile and tolerates a wide variety of functional groups. Similarly, Suzuki-Miyaura coupling can be employed, typically using organoboron compounds like boronic acids or esters as the nucleophilic partner. nih.govnih.gov While direct coupling with benzylic halides can sometimes be challenging, related methods like the Kumada-Corriu coupling, which uses more reactive Grignard reagents as nucleophiles, are effective for these substrates. organic-chemistry.org These reactions enable the direct connection of aryl, vinyl, or alkyl groups to the methylene carbon of the acridine derivative, providing access to a vast array of complex structures. organic-chemistry.orgnih.gov

Table 4: Representative Cross-Coupling Reactions This table illustrates potential C-C bond formations with this compound.

| Reaction Name | Nucleophile Type | Catalyst System | Product Type |

|---|---|---|---|

| Stille Coupling | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄ | 9-Allylacridine derivative |

| Suzuki-Miyaura Coupling | Boronic Ester (e.g., Phenylboronic acid pinacol (B44631) ester) | Pd(dppf)Cl₂ / Base | 9-Benzylacridine derivative |

Preparation of Fluorescent Probes and Labels from this compound

This compound is a versatile chemical compound that serves as a key intermediate in the synthesis of fluorescent probes and labels. chemimpex.com Its utility stems from the acridine core, a fluorophore, combined with a reactive bromomethyl group. chemimpex.com This structure allows for its application as an HPLC derivatizing agent for the fluorescent labeling of various molecules, particularly those containing carboxylic acid groups, such as fatty acids. sigmaaldrich.com The derivatization process results in conjugates that exhibit strong fluorescence, enabling sensitive detection. For instance, after derivatization with glutathione (B108866), the resulting conjugate has a fluorescence excitation maximum (λex) of 335 nm and an emission maximum (λem) of 469 nm in a 0.1 M phosphate (B84403) buffer at pH 7.0. sigmaaldrich.comsigmaaldrich.com In addition to the primary emission maximum, lower intensity maxima have been noted at 413 nm and 468 nm. sigmaaldrich.com

| Property | Value |

| CAS Number | 1556-34-9 |

| Molecular Formula | C₁₄H₁₀BrN |

| Molecular Weight | 272.14 |

| Appearance | Pale yellow to brown powder |

| Melting Point | 160-165 °C |

| Fluorescence (derivatized) | λex 335 nm; λem 469 nm |

Covalent Conjugation with Biological Molecules for Fluorescent Tagging

The primary mechanism for fluorescent tagging using this compound is covalent conjugation, which is facilitated by the high reactivity of the bromomethyl group. chemimpex.com This group readily participates in nucleophilic substitution reactions, allowing it to form stable covalent bonds with various functional groups found in biological molecules. chemimpex.com This property makes it an effective building block for creating fluorescently labeled biomolecules. chemimpex.com

A prominent application is the labeling of carboxylic acids. tandfonline.com The reaction of this compound with a carboxylic acid, such as a fatty acid, yields a highly fluorescent 9-acridinylmethyl (9-AM) ester. tandfonline.com This derivatization reaction can be performed under mild conditions, for example, by mixing the reactants with tetraethylammonium (B1195904) carbonate in N,N-dimethylformamide at room temperature. tandfonline.com The resulting 9-AM derivatives of fatty acids can then be separated by high-performance liquid chromatography (HPLC) and detected with high sensitivity using fluorometric or UV detectors. tandfonline.com This method allows for the determination of fatty acids down to the picomole level. tandfonline.com

| Target Molecule Functional Group | Reagent | Resulting Conjugate | Application |

| Carboxylic Acid (e.g., in fatty acids) | This compound | 9-Acridinylmethyl (9-AM) ester | HPLC analysis of fatty acids |

| Thiol (e.g., in glutathione) | This compound | Thioether conjugate | Fluorescence measurements |

Design Principles for Tunable Fluorescent Properties in Acridine Derivatives

The fluorescent properties of acridine-based probes can be strategically tuned by modifying the core acridine structure. These design principles allow for the creation of sensors and labels with specific characteristics, such as sensitivity to the local microenvironment or altered photophysical properties. mdpi.comresearchgate.net

One key strategy is the introduction of substituents onto the acridine ring system. mdpi.com Sulfonation, for example, is a modification used to enhance aqueous solubility and modulate the compound's photophysical properties. mdpi.com The degree of sulfonation can be controlled by adjusting reaction conditions like temperature and the excess of the sulfonating agent. mdpi.com Introducing sulfonic acid groups typically induces a bathochromic (red) shift in the absorption maximum of 5–15 nm, which can extend to 20–30 nm in highly sulfonated derivatives. mdpi.com

Another powerful design principle involves modifying the substituent at the 9-position of the acridine ring to create probes that are sensitive to their environment. rsc.org For instance, by reacting 9-acridine carboxaldehyde with different cyano compounds, researchers have developed probes that respond to changes in solvent polarity and viscosity. rsc.org An acridine-dicyanoisophorone-based probe demonstrated a significant red shift in its emission wavelength from 553 nm to 594 nm as solvent polarity increased. rsc.org Concurrently, its fluorescence quantum yield dramatically increased from 0.5% to 35.6%, resulting in a 38-fold enhancement of fluorescence intensity. rsc.org This environmental sensitivity is crucial for developing probes that can report on changes within cellular compartments, such as lipid droplets or lysosomes. rsc.org

| Modification Strategy | Effect | Example |

| Sulfonation of Acridine Ring | Enhances water solubility; Induces bathochromic shift in absorption | Controlled reaction with a sulfonating agent leads to mono-, di-, or tri-sulfonated products. mdpi.com |

| Substitution at 9-Position | Creates sensitivity to microenvironment (e.g., polarity, viscosity) | Reaction of 9-acridine carboxaldehyde with cyano compounds yields polarity-sensitive probes. rsc.org |

| Change in Solvent Polarity | Alters fluorescence quantum yield and emission wavelength | An acridine-dicyanoisophorone probe's quantum yield increases from 0.5% to 35.6% with increased polarity. rsc.org |

Biochemical and Biomedical Research Applications of 9 Bromomethyl Acridine and Its Derivatives

DNA Interaction Studies: Intercalation and Alkylation Mechanisms

The biological activity of acridine (B1665455) derivatives is largely attributed to the ability of the planar acridine ring to interact with DNA. mdpi.com These compounds can engage with the DNA double helix through both non-covalent and covalent interactions, leading to significant structural and functional consequences for the cell.

The planar, tricyclic aromatic structure of the acridine molecule allows it to insert itself between adjacent base pairs of the DNA double helix, a process known as intercalation. mdpi.commdpi.com This binding mode is primarily stabilized by non-covalent forces, including π-π stacking interactions between the acridine ring and the DNA bases, as well as van der Waals forces. mdpi.commdpi.com The presence of substituents on the acridine ring can influence the efficiency and stability of this intercalation.

| Compound | Structure | Relative Intercalation Activity |

|---|---|---|

| 2,7-bis(bromomethyl)acridine | Bifunctional | Highest |

| 2-(bromomethyl)-7-methylacridine | Monofunctional | High |

| 1,8-bis(bromomethyl)acridine | Bifunctional | Moderate |

| 4,5-Bis(bromomethyl)acridine | Bifunctional | Moderate |

| 2,7-dimethylacridine | Unsubstituted (Control) | Lowest |

When an acridine molecule possesses two such reactive groups, as in bis(bromomethyl)acridines, it can act as a bifunctional alkylating agent. researchgate.net This allows the compound to form a covalent bond with two different DNA bases. If the bases are on opposite strands of the DNA helix, this results in an interstrand crosslink (ICL). researchgate.netclockss.org ICLs are a particularly cytotoxic form of DNA damage because they prevent the separation of the DNA strands, which is essential for replication and transcription. researchgate.net

The DNA damage caused by 9-(bromomethyl)acridine and its derivatives, particularly the formation of interstrand crosslinks, represents a major obstacle to fundamental cellular processes like DNA replication and transcription. researchgate.net By physically preventing the unwinding of the DNA double helix, ICLs block the progression of DNA and RNA polymerases, thereby halting these processes. researchgate.net

The inhibition of DNA replication is a primary mechanism by which these compounds exert their cytotoxic effects, as cancer cells are characterized by rapid and frequent cell division that relies on efficient DNA synthesis. researchgate.net Furthermore, some acridine derivatives have been shown to inhibit ribosome biogenesis by targeting both the transcription of ribosomal RNA (pre-rRNA) by RNA polymerase I and the subsequent processing of these transcripts. nih.gov This disruption of ribosome production further contributes to the inhibition of cell growth and proliferation.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. In the context of acridine derivatives, QSAR studies have been employed to understand and predict their DNA-binding properties. nih.gov

These models reveal the physicochemical properties that are most influential for DNA binding. For various classes of DNA-binding agents, including acridines, important determinants often include electronic parameters (such as Hammett constants), hydrophobicity, molar refractivity, and steric parameters (like Sterimol width). nih.gov By identifying the key structural features that enhance DNA interaction, QSAR can guide the rational design of new acridine derivatives with improved affinity and potentially greater therapeutic efficacy. nih.gov

Anticancer Research and Chemotherapeutic Potential

The ability of this compound derivatives to induce significant DNA damage makes them compounds of interest in anticancer research. clockss.orgchemimpex.com By intercalating into DNA and forming covalent adducts and crosslinks, these agents can trigger cell death pathways, making them potential chemotherapeutic agents. chemimpex.com

The anticancer potential of bromomethyl acridines has been evaluated through in vitro studies assessing their cytotoxicity against various human cancer cell lines. Research has shown that these compounds can potently inhibit the proliferation of cancer cells. clockss.org

For instance, 4,5-Bis(bromomethyl)acridine (BBMA) and its chloro-analogue, 4,5-bis(chloromethyl)acridine (BCMA), were tested for their antiproliferative activity against CCRF-HSB-2, a human T-cell leukemia cell line. Both compounds demonstrated significant cytotoxicity. clockss.org

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| 4,5-Bis(bromomethyl)acridine (BBMA) | 0.1 | 29 |

| 1 | 48 | |

| 10 | 70 | |

| 4,5-bis(chloromethyl)acridine (BCMA) | 0.1 | 36 |

| 1 | 66 | |

| 10 | 79 |

These results highlight the potent cytotoxic effects of bifunctional halomethyl acridines, which are attributed to their dual mechanism of DNA intercalation and crosslinking. clockss.org The broad interest in acridine derivatives has led to their evaluation against a wide range of other cancer cell lines, including those from lung, breast, and colon cancers, further establishing the potential of this chemical scaffold in oncology research. mdpi.comencyclopedia.pub

Inhibition of Topoisomerase Enzymes

Acridine derivatives are recognized for their significant inhibitory effects on topoisomerase enzymes, which are crucial for managing DNA topology during replication, transcription, and other cellular processes. These compounds can interfere with the function of both topoisomerase I and topoisomerase II. nih.govmdpi.com The planar acridine ring structure facilitates its insertion between DNA base pairs, a process known as intercalation. This intercalation can distort the DNA helix, creating a physical barrier that hinders the religation step of the topoisomerase catalytic cycle.

Some acridine-based compounds act as topoisomerase poisons. They stabilize the transient covalent complex formed between the enzyme and DNA, which leads to the accumulation of DNA strand breaks. nih.gov This mechanism is a hallmark of many anticancer drugs. For example, certain 9-aminoacridine (B1665356) derivatives have been developed as catalytic inhibitors of topoisomerase II. Unlike topoisomerase poisons that trap the enzyme-DNA complex, these catalytic inhibitors prevent the enzyme from carrying out its function without causing DNA strand breaks, which may reduce the risk of secondary malignancies. nih.gov

Research has demonstrated that various structural modifications to the acridine scaffold can fine-tune the inhibitory activity and selectivity towards specific topoisomerase isoforms. For instance, a study on novel 3,9-disubstituted acridines revealed that these derivatives could inhibit both topoisomerase I and topoisomerase IIα. nih.govmdpi.com The inhibitory effect was found to be influenced by the nature of the substituents, with some derivatives showing potent activity at micromolar concentrations. mdpi.com Molecular docking studies have further elucidated that these derivatives can interact differently with the binding pockets of topoisomerase I and IIα. nih.govmdpi.com

The table below summarizes the inhibitory activities of selected acridine derivatives against topoisomerase enzymes.

| Compound Type | Target Enzyme | Observed Effect | Reference |

| 9-Aminoacridine derivatives | Topoisomerase II | Catalytic inhibition, reduced cell viability in NSCLC cells | nih.gov |

| 3,9-Disubstituted acridines | Topoisomerase I & IIα | Dual inhibition, stabilization of intercalation complex | nih.govmdpi.com |

| Acridine-triazole hybrids | Topoisomerase II | Potent inhibition with IC50 values comparable to Doxorubicin | researchgate.net |

Mechanisms of Action beyond DNA Intercalation/Alkylation

One such mechanism is the participation of acridine-based drugs in electron transfer (ET) reactions within the DNA double helix. nih.govresearchgate.net The DNA of living cells can be in a continuous state of electron transfer, and intercalated acridine molecules can either donate or accept electrons from the DNA strand. nih.gov For instance, the 9-anilinoacridine (B1211779) derivative amsacrine (B1665488) is thought to act as an electron donor, while N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) may function as an electron acceptor. nih.govresearchgate.net These ET reactions can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage that contributes to the compound's antitumor activity. nih.gov

The induction of oxidative stress is another key mechanism. The generation of ROS can damage not only DNA but also other vital cellular components like proteins and lipids, leading to apoptosis or cell death. nih.gov This ability to generate ROS can be influenced by the specific chemical structure of the acridine derivative and its interaction with cellular components. researchgate.net

Design of Acridine-Based Hybrids and Conjugates for Targeted Therapy

To enhance the therapeutic efficacy and selectivity of acridine-based compounds, researchers have focused on designing hybrid and conjugate molecules. This strategy involves linking the acridine scaffold to other pharmacophores or targeting moieties to create multifunctional agents with improved pharmacological profiles. nih.govchemrxiv.org

One approach is the development of platinum-acridine hybrids. These compounds combine the DNA intercalating properties of acridine with the DNA alkylating ability of platinum. nih.gov Unlike traditional platinum drugs like cisplatin, which form cross-links, these hybrids target DNA through a dual mechanism of intercalation and monofunctional platination. This can result in more severe DNA damage and greater cytotoxicity in cancer cells that are resistant to conventional platinum-based therapies. nih.gov For example, a conjugate of a platinum-acridine agent with endoxifen, an estrogen receptor (ER) antagonist, has been designed for targeted therapy of hormone-dependent breast cancer. nih.gov The rationale is to use the ER-binding molecule to deliver the cytotoxic platinum-acridine payload specifically to ER-positive cancer cells. nih.gov

Another strategy involves creating conjugates with other molecular structures, such as carboranes or triazoles, to enhance DNA binding and cytotoxicity. researchgate.netnih.gov A series of acridine analogs modified with carborane clusters showed strong interaction with calf thymus DNA, with one compound demonstrating significant cytotoxicity and the ability to induce ROS production in HeLa cancer cells. nih.gov Similarly, acridine-triazole-drug hybrid compounds have been synthesized and shown to exhibit potent cytotoxic activities against cancer cell lines by inhibiting both VEGFR-2 and topoisomerase-II. researchgate.net

The development of prodrug-payloads (PPLs) for targeted delivery represents a further refinement of this approach. Platinum(IV) prodrugs of highly cytotoxic platinum-acridine agents have been synthesized to be incorporated into bioconjugates, such as antibody-drug conjugates (ADCs). chemrxiv.org These PPLs are designed to be stable in circulation and release the active cytotoxic agent upon reaching the target tumor site, thereby minimizing systemic toxicity. chemrxiv.org

The table below provides examples of acridine-based hybrids and conjugates and their therapeutic rationale.

| Hybrid/Conjugate Type | Targeting Moiety/Pharmacophore | Therapeutic Rationale | Reference |

| Platinum-Acridine-Endoxifen | Endoxifen (ER antagonist) | Targeted delivery to ER-positive breast cancer cells | nih.gov |

| Acridine-Carborane | Carborane cluster | Enhanced DNA binding and induction of ROS | nih.gov |

| Acridine-Triazole-Drug | Triazole and other drug moieties | Dual inhibition of VEGFR-2 and Topoisomerase-II | researchgate.net |

| Platinum(IV)-Acridine Prodrug | Antibody (in ADCs) | Targeted delivery and release of cytotoxic payload in tumors | chemrxiv.org |

Applications in Biological Imaging and Fluorescent Microscopy

This compound is recognized as a bioreagent suitable for fluorescence applications. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its inherent fluorescent properties, with excitation and emission maxima that can be modulated upon derivatization, make it a valuable tool in biological imaging and fluorescent microscopy. sigmaaldrich.comsigmaaldrich.com The acridine core is a well-established fluorophore, and the bromomethyl group provides a reactive site for conjugation to various molecules of interest, enabling the development of targeted fluorescent probes. rsc.org

Acridine derivatives, including those based on this compound, are used to label and visualize different cellular components and processes. For example, Acridine Orange, a related compound, is a metachromatic dye that can label various organelles and is used in "Live Cell Painting" to create morphological profiles of cells in response to treatments. nih.govresearchgate.net This highlights the potential of the acridine scaffold in developing probes for high-content imaging and assessing cell health. nih.gov Fluorescent microscopy using acridine orange in combination with ethidium (B1194527) bromide is a common method to evaluate apoptosis by distinguishing between live, apoptotic, and necrotic cells based on their differential fluorescence. researchgate.net

Real-time Visualization of Cellular Processes

The use of fluorescent probes derived from acridines allows for the real-time visualization of dynamic cellular processes in living cells. pnnl.gov Live-cell imaging techniques, which utilize such probes, provide spatiotemporal insights into cellular changes that are not possible with fixed-cell methods. pnnl.govnih.gov These approaches are crucial for understanding the kinetics of cellular responses to various stimuli or therapeutic agents. nih.gov

Advanced imaging platforms, such as automated kinetic imaging systems, enable long-term monitoring of cellular dynamics across multiple samples. nih.gov These systems can be used to study processes like cell proliferation, migration, and apoptosis in real-time. The development of fluorescent probes with high photostability and brightness is essential for such long-term imaging studies to minimize phototoxicity and photobleaching. nih.gov By using acridine-based probes, researchers can track the localization and interaction of specific proteins or monitor changes in the cellular microenvironment over time. pnnl.govresearchgate.net

Specificity and Sensitivity of this compound-derived Fluorescent Probes

The specificity and sensitivity of fluorescent probes derived from this compound are critical for their utility in biological imaging. The reactive bromomethyl group allows for covalent labeling of specific target molecules, such as proteins with cysteine residues or other nucleophilic groups, thereby providing specificity. The design of the probe, including the linker and any additional targeting moieties, can further enhance this specificity. dntb.gov.ua

Researchers have developed acridine-based probes that are sensitive to changes in the local cellular microenvironment. For example, polarity-sensitive and viscosity-sensitive probes have been created from acridine carboxaldehyde. rsc.org These probes exhibit changes in their fluorescence emission wavelength and quantum yield in response to variations in solvent polarity or viscosity. A polarity-sensitive acridine-dicyanoisophorone-based probe showed a significant red-shift in its emission and a 38-fold enhancement in fluorescence intensity with increasing solvent polarity. rsc.org Such probes can be used to map and monitor changes in the microenvironment of specific organelles, like lipid droplets or lysosomes, providing valuable information about cellular metabolism and function. rsc.org The sensitivity of these probes allows for the detection of subtle changes that may not be apparent with other methods. researchgate.net

The table below summarizes the characteristics of some acridine-derived fluorescent probes.

| Probe Type | Target/Sensing Capability | Key Feature | Reference |

| Polarity-sensitive acridine probe | Cellular polarity | Emission wavelength shifts with polarity changes | rsc.org |

| Viscosity-sensitive acridine probe | Cellular viscosity | Fluorescence intensity changes with viscosity | rsc.org |

| Acridine Orange | Acidic vesicles, various organelles | Metachromatic dye for live-cell profiling | nih.govresearchgate.net |

Exploration in Antimicrobial and Antiparasitic Therapies

The acridine scaffold has a long history in the development of antimicrobial and antiparasitic agents, with quinacrine (B1676205) being an early example used as an antimalarial drug. nih.gov Acridine derivatives are known to exhibit a broad spectrum of activity against various pathogens, including bacteria, protozoan parasites, and fungi. mdpi.com

In the context of antiparasitic therapies, acridine derivatives have shown efficacy against parasites such as Toxoplasma gondii, Trypanosoma cruzi, and Leishmania donovani. nih.govmdpi.comnih.gov The mechanism of action is often attributed to their ability to intercalate into the parasite's DNA, disrupting replication and transcription. However, other mechanisms may also be at play. For instance, N-(9-acridinyl) amino acid derivatives have been evaluated as potential agents against T. gondii, with their activity being influenced by structural features like the length of the amino acid side chain and the presence of aromatic substituents. mdpi.com

Bis-acridines, which consist of two acridine units connected by a linker, have been investigated as potent antiparasitic agents. nih.govresearchgate.net Structure-activity relationship studies on a library of bis-acridine compounds revealed that the nature of the linker and the substituents on the acridine rings significantly influence their potency and selectivity against different parasites. nih.govresearchgate.net For some of these compounds, the bioactivity was not solely dependent on their ability to bis-intercalate DNA, suggesting the involvement of other targets within the parasite. researchgate.net

The antimicrobial potential of acridine derivatives is also an active area of research, driven by the increasing challenge of antibiotic resistance. explorationpub.com By modifying the acridine structure, it is possible to develop new compounds with activity against resistant bacterial strains. The planar, aromatic nature of the acridine ring allows for effective interaction with bacterial DNA and other potential targets.

The table below lists some acridine derivatives and their observed antimicrobial and antiparasitic activities.

| Compound Type | Target Organism | Observed Activity | Reference |

| N-(9-acridinyl) amino acid derivatives | Toxoplasma gondii | Reduction in the number of viable tachyzoites | mdpi.com |

| Bis-acridines | Leishmania donovani, Trypanosoma cruzi | Potent in vitro bioactivity | nih.govresearchgate.net |

| 9-Thioacridanones | Trypanosoma cruzi | In vitro trypanocidal activity | nih.gov |

Bioconjugation Methodologies Utilizing the Bromomethyl Functionality

The compound this compound serves as a versatile platform in medicinal chemistry and organic synthesis, largely due to the reactive nature of its bromomethyl group. chemimpex.com This functionality is key to bioconjugation, a chemical strategy used to link molecules to biomolecules such as proteins, peptides, or nucleic acids. The bromomethyl group acts as an electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the acridine scaffold to various biological entities, facilitating the development of advanced therapeutic and diagnostic agents. chemimpex.com The reactivity of the bromomethyl group enables the formation of stable bonds with nucleophiles commonly found in biomolecules, such as thiols (from cysteine residues), amines (from lysine (B10760008) residues or N-termini), and imidazoles (from histidine residues). This versatility makes this compound and its derivatives valuable intermediates in the synthesis of biologically active molecules. chemimpex.com

Creating Targeted Drug Delivery Systems

Targeted drug delivery aims to concentrate a therapeutic agent at a specific site of disease, such as a tumor, thereby increasing efficacy and reducing systemic toxicity. walshmedicalmedia.com The creation of such systems often involves conjugating a potent cytotoxic agent to a targeting ligand, for example, an antibody or a peptide that specifically recognizes and binds to biomarkers on the surface of diseased cells. walshmedicalmedia.com

The bromomethyl group on the acridine core is instrumental in this approach. It provides a convenient chemical handle for covalently linking the acridine moiety, a known DNA intercalator, to these targeting biomolecules. chemimpex.com For instance, the amine groups of lysine residues or the thiol groups of cysteine residues on an antibody can act as nucleophiles, reacting with the bromomethyl group of the acridine derivative to form a stable conjugate. This results in an Antibody-Drug Conjugate (ADC) where the acridine derivative serves as the cytotoxic payload. Once the ADC binds to the target cell, it is internalized, and the acridine payload can be released to exert its therapeutic effect, such as inhibiting DNA replication in cancer cells. walshmedicalmedia.com While acridin-9-methanol has been used as a nanocarrier for nuclear-targeted drug delivery, the principle of using the acridine structure as a core for delivering drugs to specific cellular compartments is well-established. nih.gov The conjugation capability afforded by the bromomethyl group expands this potential, allowing for linkage to a wide array of targeting ligands.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1556-34-9 |

| Molecular Formula | C₁₄H₁₀BrN |

| Molecular Weight | 272.14 g/mol |

| Appearance | Pale yellow to brown powder |

| Melting Point | 165 °C |

| Key Feature | Reactive bromomethyl group for bioconjugation |

Table 1: Physicochemical Properties of this compound. chemimpex.com

Coupling with Biomolecules for Therapeutic and Diagnostic Purposes

The ability to couple this compound to biomolecules is foundational for both therapeutic and diagnostic applications. The acridine ring system is a classic DNA intercalator, meaning it can insert itself between the base pairs of the DNA double helix. clockss.orgresearchgate.net This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, a property exploited in anticancer research. chemimpex.com

| Acridine Derivative | Primary DNA Interaction | Observed Activity |

| 4,5-Bis(bromomethyl)acridine | Intercalation & Crosslinking | Mediates interstrand DNA crosslinking; cytotoxic to human T cell leukemia cells. researchgate.net |

| 1,8-Bis(bromomethyl)acridine | Intercalation & Crosslinking | Similar interstrand crosslinking activity to other isomers. researchgate.netconsensus.app |

| 2,7-Bis(bromomethyl)acridine | Intercalation & Crosslinking | Highest crosslinking and intercalating activity among tested isomers. researchgate.netconsensus.app |

| 2-(Bromomethyl)-7-methylacridine | Intercalation & Alkylation | Mutagenic in specific strains, indicating the bromomethyl group alkylated DNA bases. researchgate.net |

In diagnostics, the inherent fluorescence of the acridine nucleus is a significant advantage. chemimpex.com By using the bromomethyl group to conjugate the acridine to a specific biomolecule (e.g., a protein or an antibody), a fluorescent probe can be created. These probes can be used in biological imaging to visualize cellular processes and localize specific targets within cells in real-time, which is crucial for understanding disease mechanisms and for diagnostic assays. chemimpex.com

Advanced Characterization and Spectroscopic Analysis of 9 Bromomethyl Acridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. researchgate.netslideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for precise structural assignment. slideshare.netnih.gov

For 9-(Bromomethyl)acridine, ¹H NMR spectroscopy is used to confirm the arrangement of protons. The aromatic protons on the acridine (B1665455) ring system typically appear as a series of multiplets in the downfield region of the spectrum, generally between 7.5 and 8.5 ppm. The methylene (B1212753) protons (-CH₂-) of the bromomethyl group are highly characteristic, appearing as a distinct singlet further upfield. The chemical shift of this singlet is influenced by the electronegative bromine atom and the aromatic acridine ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The spectrum will show distinct signals for each unique carbon atom in the molecule, including the methylene carbon of the bromomethyl group and the multiple aromatic carbons of the acridine core.

Conformational analysis of acridine derivatives can also be investigated using advanced NMR techniques. While the core acridine ring is largely planar, the substituent at the 9-position can adopt different orientations. NMR studies, potentially including Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred spatial arrangement of the bromomethyl group relative to the acridine plane and how this conformation might be influenced by the solvent or by binding to other molecules.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 8.27 | d | 4H | Acridine Ring |

| Aromatic Protons | 7.81 | t | 2H | Acridine Ring |

| Aromatic Protons | 7.68 | t | 2H | Acridine Ring |

| Methylene Protons | 5.42 | s | 2H | -CH₂Br |

| Predicted spectrum in CDCl₃. Data sourced from iChemical. ichemical.com |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. vanderbilt.edu For this compound, high-resolution mass spectrometry (HRMS) can precisely confirm its molecular formula, C₁₄H₁₀BrN, by providing a highly accurate mass-to-charge (m/z) ratio of the molecular ion. sigmaaldrich.comsigmaaldrich.com The nominal molecular weight of the compound is 272.14 g/mol . sigmaaldrich.comsigmaaldrich.com

In addition to molecular weight determination, MS provides structural information through fragmentation analysis. When the molecular ion is subjected to energy (e.g., through electron impact), it breaks apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns can help to confirm the structure of the molecule. For this compound, a primary fragmentation pathway would likely involve the loss of the bromine atom (Br•) or the entire bromomethyl group (•CH₂Br), leading to prominent peaks in the mass spectrum corresponding to the resulting cationic fragments. The stable acridine ring structure would likely remain intact as a major observed fragment.

| Property | Value |

| Molecular Formula | C₁₄H₁₀BrN |

| Molecular Weight | 272.14 g/mol |

| Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com |

UV-Visible Spectroscopy for Electronic Transitions and DNA Binding Interactions

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. nih.gov The acridine ring system is a chromophore that absorbs light in the ultraviolet and visible regions. The UV-Vis spectrum of this compound and its derivatives is characterized by multiple absorption bands, which correspond to π-π* electronic transitions within the conjugated aromatic system. researchgate.net These transitions give insight into the electronic structure of the molecule. nih.govresearchgate.net

This technique is particularly valuable for studying the interactions of acridine derivatives with biological macromolecules like DNA. nih.gov The planar acridine ring is known to intercalate between the base pairs of the DNA double helix. chemimpex.comrsc.org This binding event can be monitored by UV-Vis spectroscopy. Typically, upon intercalation, a bathochromic shift (red shift, to longer wavelengths) and hypochromism (a decrease in molar absorptivity) are observed in the absorption spectrum of the acridine compound. nih.gov These spectral changes are indicative of the altered electronic environment of the chromophore upon insertion into the DNA helix. By titrating a solution of the acridine derivative with increasing concentrations of DNA, the binding affinity can be quantified. nih.gov

Fluorescence Spectroscopy for Photophysical Properties and Sensing Applications

Fluorescence spectroscopy is a highly sensitive technique used to investigate the photophysical properties of luminescent molecules like this compound. chemimpex.comrsc.org Acridine derivatives are well-known for their fluorescent properties, making them useful as fluorescent labels and probes. chemimpex.comchemdad.com

The fluorescence emission spectrum provides information about the electronic structure of the excited state of a molecule. For this compound, after derivatization with a thiol-containing compound like glutathione (B108866), it exhibits fluorescence with an excitation wavelength (λex) around 335 nm and an emission wavelength (λem) around 469 nm in a phosphate (B84403) buffer at pH 7.0. sigmaaldrich.comsigmaaldrich.com Analysis of the emission spectrum can reveal multiple emission maxima, which may be due to different vibrational levels of the ground state. sigmaaldrich.com

The fluorescence quantum yield (ΦF) is a critical parameter that measures the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A high quantum yield is often desirable for applications such as fluorescent probes. bjraylight.com For example, some acridin-9(10H)-one based derivatives have been reported to exhibit high fluorescence quantum yields, up to 94.9%. rsc.org The quantum yield of acridine derivatives can be influenced by the solvent, temperature, and the presence of substituents on the acridine ring. rsc.org

| Parameter | Wavelength (nm) | Conditions |

| Excitation Maximum (λex) | 335 | After derivatization with glutathione in 0.1 M phosphate buffer, pH 7.0 |

| Emission Maximum (λem) | 469 | After derivatization with glutathione in 0.1 M phosphate buffer, pH 7.0 |

| Other Emission Maxima | 413, 447, 468 | - |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. nih.gov Quenching studies are powerful tools for investigating molecular interactions. nih.govmdpi.com When a fluorescent molecule (fluorophore) like an acridine derivative binds to another molecule (quencher), its fluorescence may be diminished. This can occur through various mechanisms, including collisional quenching, energy transfer, or the formation of a non-fluorescent ground-state complex. nih.gov

By systematically measuring the decrease in fluorescence intensity of the acridine derivative upon the addition of a quencher (such as DNA, proteins, or small molecules), the binding constant (K) for the interaction can be determined. nih.gov This is often analyzed using the Stern-Volmer equation or other related models. These studies provide quantitative information about the strength of the interaction between the acridine derivative and its binding partner, which is crucial for applications in sensing and drug design. nih.gov

An excimer is an excited-state dimer that is formed when an excited fluorophore interacts with a ground-state molecule of the same species. Excimer emission is characterized by a broad, structureless fluorescence band that is red-shifted compared to the monomer emission.

The formation of excimers is highly dependent on the concentration of the fluorophore and the geometry of the interacting molecules. In some acridine derivatives, particularly those with planar structures that can facilitate π-π stacking, excimer formation can be observed at higher concentrations. The ability to control or tune excimer formation is of interest for developing ratiometric fluorescent sensors, where the ratio of monomer to excimer emission can be used to report on the local environment or concentration of an analyte. The substitution pattern on the acridine ring and the nature of the solvent can influence the propensity for excimer formation, offering a potential avenue for tuning these photophysical properties.

X-ray Crystallography for Solid-State Structure Determination

Following extensive searches of chemical and crystallographic databases, no specific X-ray crystallography data for the solid-state structure of this compound was found in the available literature. Similarly, detailed crystallographic parameters for derivatives of this compound, such as those with chloro-, iodo-, azido-, or aminomethyl substitutions at the 9-position, were not available in the public domain.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data, which includes the crystal system, space group, and unit cell dimensions, is fundamental for understanding the solid-state conformation, intermolecular interactions, and packing of molecules. Such information is invaluable for structure-activity relationship studies, polymorphism screening, and materials science applications.

While the synthesis and biological evaluation of various acridine derivatives are well-documented, the specific subset of 9-(halomethyl)acridines and their close analogues appear to be less characterized from a crystallographic standpoint. The lack of published crystal structures for this compound and its immediate derivatives prevents a detailed discussion and the creation of data tables as requested.

Future research in this area would benefit from the single-crystal X-ray diffraction analysis of this compound and its derivatives to elucidate their solid-state structures. These studies would provide critical data to complement the existing body of knowledge on this class of compounds.

Theoretical and Computational Studies on 9 Bromomethyl Acridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing detailed information about the electron distribution and energy levels within 9-(Bromomethyl)acridine. scienceopen.com These calculations can elucidate the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. nih.gov

For this compound, these calculations would likely reveal a high electron density on the acridine (B1665455) ring system and specific partial charges on the atoms of the bromomethyl group. This information is crucial for predicting its reactivity, particularly the susceptibility of the methylene (B1212753) carbon to nucleophilic attack, which is a key step in its alkylating action. researchgate.net Molecular electrostatic potential (MEP) maps generated from these calculations can visualize the electron-rich and electron-poor regions of the molecule, further indicating likely sites for electrophilic and nucleophilic interactions. nih.gov

Table 1: Predicted Electronic Properties of Acridine Derivatives from Quantum Chemical Calculations (Note: The following data is illustrative for acridine derivatives and not specific to this compound, as dedicated computational studies were not found in the reviewed literature.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity | 4.4 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.5 D |

| Electron Affinity | Energy released when an electron is added | 1.5 eV |

| Ionization Potential | Energy required to remove an electron | 7.0 eV |

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

To understand how this compound interacts with biological targets such as DNA and proteins, molecular docking and molecular dynamics (MD) simulations are employed. juniperpublishers.comnih.gov These computational techniques model the physical interactions between the ligand (this compound) and its receptor, predicting binding conformations and affinities.

The planar aromatic structure of the acridine ring is known to facilitate intercalation between DNA base pairs. wiserpub.com Molecular docking simulations can predict the preferred binding mode of this compound within the DNA double helix. iajpr.com These simulations would likely show the acridine moiety inserting into the space between adjacent base pairs, stabilized by π-π stacking interactions. juniperpublishers.com

Following intercalation, the bromomethyl group is positioned in either the major or minor groove of the DNA. Molecular dynamics simulations can then be used to model the dynamic behavior of this complex over time. juniperpublishers.comnih.gov These simulations would be crucial for identifying the most probable sites for DNA alkylation, where the bromomethyl group can form a covalent bond with nucleophilic sites on the DNA bases, such as the N7 position of guanine (B1146940).

This compound may also exert its biological effects by interacting with proteins, such as topoisomerases. nih.gov Molecular docking can be used to predict the binding of this compound to the active site of such proteins. nih.govnih.gov The simulations would identify key amino acid residues involved in the interaction, highlighting potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. nih.gov

Molecular dynamics simulations can further refine the docked poses, providing insights into the stability of the complex and any conformational changes in the protein upon ligand binding. arxiv.org These simulations are essential for understanding the mechanism of enzyme inhibition and for the rational design of more potent derivatives.

Table 2: Illustrative Data from Molecular Docking of an Acridine Derivative with a Biological Target (Note: This table presents hypothetical data to illustrate the output of a molecular docking study.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Energy | The estimated free energy of binding | -8.5 kcal/mol |

| Interacting Residues | Key amino acids in the binding site | Tyr21, Arg112, Asp114 |

| Hydrogen Bonds | Number of hydrogen bonds formed | 2 |

| Hydrophobic Interactions | Key residues involved in hydrophobic interactions | Val23, Leu56, Pro110 |

| Predicted Ki | Predicted inhibition constant | 1.2 µM |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. biointerfaceresearch.com For a series of acridine derivatives including this compound, a QSAR model could be developed to predict their biological activity, such as cytotoxicity against cancer cell lines. nih.govijpsonline.com

To build a QSAR/QSPR model, a range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to derive a mathematical equation that relates these descriptors to the observed activity or property. biointerfaceresearch.com

A validated QSAR model could then be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the synthesis of compounds with potentially improved efficacy.

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Acridine Derivatives (Note: This table lists common descriptors and is not based on a specific study of this compound.)

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | LogP | Logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Steric | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |

| Topological | Wiener Index | A topological index of a molecule, defined as the sum of distances between all pairs of vertices in its chemical graph. |

Future Directions and Emerging Research Avenues

Development of Next-Generation Acridine-Based Therapeutics

9-(Bromomethyl)acridine serves as a crucial intermediate in the synthesis of novel acridine (B1665455) derivatives aimed at a wide range of therapeutic targets. chemimpex.com The acridine structure is considered a "privileged scaffold" in drug discovery due to its proven effectiveness against various diseases, including bacterial and viral infections, malaria, and cancer. frontiersin.org Researchers are leveraging the reactivity of the bromomethyl group to create a new generation of therapeutics with enhanced efficacy and specificity. chemimpex.com

Key research areas include:

Anticancer Agents: Scientists are developing 9-substituted acridine derivatives as potent antitumor agents. nih.gov These compounds are often designed as DNA intercalators and inhibitors of critical enzymes like topoisomerase II. nih.gov For example, a series of 9-anilinoacridines were synthesized to act as topoisomerase II inhibitors with the goal of having a longer plasma half-life compared to existing drugs like amsacrine (B1665488). nih.gov

Neurodegenerative Diseases: The acridine template is being employed to design multifunctional molecules for treating conditions like Alzheimer's disease. frontiersin.orgnih.gov Research is focused on creating derivatives, such as 9-phosphorylacridines, that can inhibit cholinesterases (AChE and BChE), prevent the self-aggregation of β-amyloid (Aβ42), and exhibit antioxidant properties. nih.gov

Antimicrobial Agents: The development of acridine derivatives with anti-microbial properties is another active area of investigation, building on the historical use of acridines as antibacterial agents. chemimpex.comfrontiersin.org

| Therapeutic Target Class | Mechanism of Action | Example Derivative Class | Reference |

|---|---|---|---|

| Cancer | DNA Intercalation, Topoisomerase II Inhibition | 9-Anilinoacridines | nih.gov |

| Alzheimer's Disease | Cholinesterase Inhibition, Aβ42 Aggregation Inhibition | 9-Phosphoryl-9,10-dihydroacridines | nih.gov |

| Bacterial Infections | General Antimicrobial Action | Substituted Acridines | chemimpex.comfrontiersin.org |

Exploration of this compound in Advanced Materials Science

The unique optical and electronic properties of the acridine core are being exploited in the field of materials science. This compound is a valuable building block for creating advanced materials due to its fluorescence and the ability of the bromomethyl group to undergo nucleophilic substitution reactions. chemimpex.com This allows for its incorporation into larger molecular structures and polymers.

Emerging applications in materials science include:

Fluorescent Probes and Dyes: The compound is used to produce fluorescent materials and dyes. chemimpex.com Its inherent fluorescence makes it suitable for creating chemical sensors and markers for biological imaging, which can help researchers visualize cellular processes in real-time. chemimpex.com

Organic Electronics and Photonics: Researchers are exploring the use of acridine derivatives in developing new materials with unique optical properties that could be beneficial in the electronics and photonics industries. chemimpex.com The stable, aromatic structure of the acridine ring is advantageous for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Integration with Nanotechnology for Novel Applications

The fusion of this compound chemistry with nanotechnology is opening up new frontiers in medicine and diagnostics. The compound's reactive handle allows for its conjugation to biomolecules and nanoparticles, creating sophisticated systems for targeted therapies and advanced imaging. chemimpex.com

Current research directions involve:

Targeted Drug Delivery: The bromomethyl group facilitates the attachment of the acridine moiety to nanoparticles, creating targeted drug delivery systems. chemimpex.com For instance, nanoparticles made from acridine derivatives like acridin-9-methanol have been shown to act as nuclear-targeted nanocarriers for anticancer drugs. nih.gov These systems can deliver a therapeutic payload specifically to cancer cells, potentially increasing efficacy while minimizing side effects. nih.gov

Theranostics: Acridine-based systems are being investigated for theranostic applications, which combine therapy and diagnostics. Nanocarbon materials, for example, can serve as carriers for drugs and as fluorescent labels for bioimaging. nih.gov The fluorescent nature of the acridine core makes it an ideal candidate for integration into such multifunctional nanoplatforms.

Bioconjugation: The ability to easily conjugate this compound to biomolecules is critical for improving therapeutic efficacy and creating advanced diagnostic tools. chemimpex.com This allows for the precise attachment of the fluorescent acridine tag to proteins, nucleic acids, or other biological targets.

Investigation of Environmental and Toxicological Implications in Advanced Research Contexts

As the applications of this compound and its derivatives expand, a thorough understanding of their environmental and toxicological profiles becomes increasingly important. Preliminary safety data indicates that the parent compound requires careful handling in research settings.

Key toxicological and environmental considerations include:

Human Health: Safety information classifies this compound as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). sigmaaldrich.com Its target organs include the respiratory system. sigmaaldrich.com These known hazards necessitate the use of appropriate personal protective equipment, such as gloves, eye shields, and dust masks, in laboratory settings. sigmaaldrich.com

Environmental Hazard: The compound is assigned a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water. sigmaaldrich.com This classification underscores the need for stringent waste disposal protocols to prevent its release into aquatic environments.

Future research must extend beyond the parent compound to evaluate the toxicological profiles of the novel derivatives being created for therapeutic and materials science applications. Advanced studies are needed to understand their biodegradability, potential for bioaccumulation, and long-term effects on various ecosystems. This research is critical to ensure that the development of next-generation technologies based on this scaffold proceeds in an environmentally responsible and safe manner.

Q & A

Q. What are the common synthetic routes for 9-(Bromomethyl)acridine, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or radical-mediated reactions. For example, microwave-assisted synthesis (e.g., 9-methylacridine preparation via microwave radiation ) can enhance reaction efficiency. Optimization involves adjusting parameters like solvent polarity (toluene or acetic acid), temperature (reflux conditions), and catalysts (e.g., AIBN for radical reactions ). Characterization via IR, HNMR, and elemental analysis ensures product purity .

Q. How is this compound characterized spectroscopically?

- IR spectroscopy identifies functional groups (e.g., C-Br stretch at ~550 cm).

- HNMR distinguishes aromatic protons (δ 7.5–9.0 ppm) and methylene protons (δ ~4.5 ppm for -CHBr).

- Mass spectrometry confirms molecular weight (272.14 g/mol) and bromine isotopic patterns .

- Elemental analysis validates stoichiometry (CHBrN) .

Q. What safety precautions are critical when handling this compound?

- Hazard classification : Follow CLP Regulation (EC) No 1272/2008 guidelines. Brominated acridines may irritate skin/eyes and require PPE (gloves, goggles) .

- Waste disposal : Use halogen-compatible protocols due to bromine content.

- Ventilation : Work in fume hoods to avoid inhalation .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other acridine derivatives in nucleophilic substitution?

The electron-deficient C9 position in acridines favors nucleophilic attack. Compared to 9-chloroacridine, the bromine substituent in this compound offers higher leaving-group ability, accelerating reactions with amines or hydrazines. For example, this compound reacts with azides to form photoactive probes (e.g., 9-(4-azidomethylphenyl)acridine ). Computational studies (e.g., DFT) can model charge distribution to predict reactivity .

Q. What challenges arise in regioselective functionalization of this compound?

- Competing reactions : Bromine at C9 may undergo elimination or unintended coupling (e.g., in radical reactions ).

- Steric hindrance : Bulky substituents at C9 reduce accessibility. Strategies include using directing groups or low-temperature conditions .

- Byproduct formation : Chromatographic purification (silica gel, ethyl acetate eluent) is often required .

Q. How is this compound applied in biomedical research?

- Antiviral agents : Derivatives like 9-(N-2-methyl hydroxyethyl)acridine show activity against HSV-L2 (MIC = 5 μg/mL) .

- Fluorescent probes : Used in DNA intercalation studies (e.g., acridine orange analogs for Cr(VI) detection ).